1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
Descripción
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20-19-12-17(9-8-15(19)10-11-22-20)24-21(26)23-13-16-6-3-5-14-4-1-2-7-18(14)16/h1-9,12H,10-11,13H2,(H,22,25)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFCNDNQTOGWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is C21H19N3O2, with a molecular weight of 345.4 g/mol. The compound features a naphthalene moiety linked to a tetrahydroisoquinoline structure via a urea group, which is known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O2 |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 1351631-07-6 |
Biological Activity
Research into the biological activity of compounds similar to 1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea indicates potential applications in various therapeutic areas:
Antitumor Activity:
Studies have shown that related compounds exhibit significant antitumor effects. For instance, tetrahydroisoquinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The structural similarity of 1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea suggests it may possess similar properties.
Neurotransmitter Reuptake Inhibition:
Compounds within the tetrahydroisoquinoline family have been recognized as inhibitors of neurotransmitter transporters (e.g., serotonin transporter). This inhibition can lead to increased availability of neurotransmitters in the synaptic cleft, which is beneficial in treating conditions like depression and anxiety disorders.
The mechanisms through which 1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea exerts its biological effects are still under investigation. However, several hypotheses include:
Receptor Modulation:
The compound may interact with sigma receptors and other neuroreceptors involved in pain modulation and neuroprotection. This interaction could lead to enhanced analgesic effects.
Enzyme Inhibition:
Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory pathways. This suggests that 1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea might also exhibit anti-inflammatory properties.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of isoquinoline derivatives:
Study on Isoquinoline Alkaloids:
A comprehensive review on isoquinoline alkaloids indicated that these compounds possess diverse biological activities including anticancer and neuroprotective effects. The study emphasized the importance of structural modifications in enhancing bioactivity .
Pharmacological Evaluation:
In pharmacological evaluations involving animal models, derivatives similar to 1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea showed promising results in reducing tumor growth and improving cognitive functions .
Comparación Con Compuestos Similares
Research Findings and Limitations
- Gaps in Evidence : The provided materials lack experimental data (e.g., IC₅₀ values, solubility) for direct pharmacological comparisons. Further studies are needed to validate its bioactivity and optimize substituents for target selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
